molecular formula C14H18N2 B14846238 6,7-Dimethyl-3-propylquinolin-2-amine

6,7-Dimethyl-3-propylquinolin-2-amine

Cat. No.: B14846238
M. Wt: 214.31 g/mol
InChI Key: RKFFYTXHUDACEG-UHFFFAOYSA-N
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Description

6,7-Dimethyl-3-propylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-3-propylquinolin-2-amine can be achieved through several classical and modern synthetic methods. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions . These methods typically involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic or basic conditions.

Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance efficiency and reduce environmental impact . For instance, the use of ultrasound irradiation and microwave-assisted reactions has been explored to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-3-propylquinolin-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethyl-3-propylquinolin-2-amine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

6,7-dimethyl-3-propylquinolin-2-amine

InChI

InChI=1S/C14H18N2/c1-4-5-11-8-12-6-9(2)10(3)7-13(12)16-14(11)15/h6-8H,4-5H2,1-3H3,(H2,15,16)

InChI Key

RKFFYTXHUDACEG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=C(C(=CC2=C1)C)C)N

Origin of Product

United States

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